molecular formula C14H29N B15173324 (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine CAS No. 920512-79-4

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine

Cat. No.: B15173324
CAS No.: 920512-79-4
M. Wt: 211.39 g/mol
InChI Key: AFNFZWXXOBUZDU-KGLIPLIRSA-N
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Description

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine is a chiral piperidine derivative characterized by its unique structural configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (2R)-2,6-dimethylheptanal with piperidine in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide as a base in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating various conditions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2R)-2,6-Dimethylheptyl]pyrrolidine
  • (2S)-2-[(2R)-2,6-Dimethylheptyl]morpholine

Uniqueness

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine is unique due to its specific stereochemistry and the presence of the piperidine ring. This configuration imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

920512-79-4

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

(2S)-2-[(2R)-2,6-dimethylheptyl]piperidine

InChI

InChI=1S/C14H29N/c1-12(2)7-6-8-13(3)11-14-9-4-5-10-15-14/h12-15H,4-11H2,1-3H3/t13-,14+/m1/s1

InChI Key

AFNFZWXXOBUZDU-KGLIPLIRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C[C@@H]1CCCCN1

Canonical SMILES

CC(C)CCCC(C)CC1CCCCN1

Origin of Product

United States

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